molecular formula C21H23FN2O2S2 B2707667 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 946328-40-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2707667
CAS No.: 946328-40-1
M. Wt: 418.55
InChI Key: AQBDVQIGDKKGRB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged from advancements in sulfonamide and heterocyclic chemistry during the early 21st century. Sulfonamides, first documented in 1908, gained prominence as antibacterial agents in the 1930s. Modern derivatives, such as this compound, integrate thiazole rings—a strategy inspired by natural products and FDA-approved drugs like sulfathiazole. The specific integration of a 3-fluorophenyl group and trimethylbenzene sulfonamide reflects efforts to enhance metabolic stability and target selectivity. While its exact discovery timeline remains unpublished, its synthesis aligns with methodologies reported in 2023–2025 for analogous thiazole-sulfonamide hybrids.

Significance in Medicinal Chemistry

Thiazole-sulfonamide hybrids occupy a critical niche in drug discovery due to their dual pharmacophoric elements:

  • Sulfonamide moiety : Known for inhibiting carbonic anhydrases and modulating ion channels.
  • Thiazole ring : Enhances bioavailability and confers antimicrobial, anticancer, and anti-inflammatory properties.

This compound’s fluorophenyl group further optimizes lipophilicity and electronic interactions, making it a candidate for targeting resistant bacterial strains or tumor microenvironments. Its design exemplifies fragment-based drug discovery, where modular components are combined to amplify efficacy.

Research Landscape and Current Interest

Recent studies prioritize this compound for:

  • Antimicrobial applications : Thiazole derivatives exhibit nanomolar potency against multidrug-resistant pathogens.
  • Anticancer potential : Analogous compounds demonstrate IC~50~ values comparable to cisplatin in breast cancer models.
  • Enzyme inhibition : Sulfonamide groups inhibit carbonic anhydrase IX, a target in hypoxic tumors.

Ongoing research explores its mechanism via molecular docking, in vitro assays, and structure-activity relationship (SAR) studies.

Key Structural Elements and Their Relevance

The compound’s structure (C~20~H~22~F~1~N~3~O~2~S~2~) features three critical regions:

Structural Element Role
2,4,6-Trimethylbenzene sulfonamide Enhances solubility and enzyme binding via sulfonamide-protein interactions.
4-Methylthiazole ring Improves metabolic stability and π-π stacking with biological targets.
3-Fluorophenyl substituent Increases lipophilicity and electron-withdrawing effects for optimal binding.

Synthesis Overview :

  • Thiazole formation : Condensation of thiourea with α-halo ketones.
  • Sulfonamide coupling : Reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a thiazole-containing amine.
  • Purification : Recrystallization from ethanol or ether.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2S2/c1-13-10-14(2)20(15(3)11-13)28(25,26)23-9-8-19-16(4)24-21(27-19)17-6-5-7-18(22)12-17/h5-7,10-12,23H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBDVQIGDKKGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has been studied for its potential anticancer effects. Research indicates that similar thiazole derivatives can induce apoptosis and inhibit tumor growth through various mechanisms:

  • In Vitro Studies : Compounds with structural similarities have shown potent inhibitory effects against cancer cell lines. For example, thiazole derivatives have demonstrated IC50 values as low as 1.30 μM against HepG2 cells, indicating strong antiproliferative activity.
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific signaling pathways critical for cell proliferation and survival. This includes promoting cell cycle arrest at the G2/M phase and inducing apoptosis .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioactivity against various pathogens:

  • Research Findings : Studies have shown that thiazole-based compounds exhibit significant inhibition against bacteria such as Staphylococcus aureus, demonstrating effectiveness at low concentrations.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Mechanism : It is hypothesized that this compound modulates inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Study 1: Anticancer Activity in Breast Cancer Cell Lines

A study published in Medicinal Chemistry highlighted the anticancer effects of thiazole derivatives on human breast cancer cell lines. The findings indicated that these compounds could significantly inhibit tumor growth and promote apoptosis through specific molecular interactions .

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Another investigation focused on the antimicrobial activity of related thiazole compounds against Staphylococcus aureus. The results showed substantial inhibition at low concentrations, suggesting potential therapeutic applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are likely to play key roles in binding to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Phenyl-Thiazole Sulfonamides

The closest structural analog is N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 873010-14-1, C₂₂H₂₆N₂O₃S₂ , MW: 430.58 g/mol) . Key differences include:

  • Substituent on the phenyl ring : 3-fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
  • Impact on properties : Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic targets, whereas the methoxy group could improve solubility via hydrogen bonding.
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide C₂₁H₂₃FN₂O₂S₂ 418.55 3-fluorophenyl, sulfonamide, thiazole Research (enzyme inhibition)
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide C₂₂H₂₆N₂O₃S₂ 430.58 4-methoxyphenyl, sulfonamide, thiazole Research (chemical probes)

Sulfonamide-Based Herbicides

Sulfonamide groups are also prevalent in herbicides like metsulfuron-methyl (CAS: 74223-64-6, C₁₄H₁₅N₅O₆S , MW: 381.36 g/mol), which inhibits acetolactate synthase in plants . Key distinctions:

  • Core structure : The target compound uses a thiazole ring, while herbicides like metsulfuron-methyl employ triazine or pyrimidine cores.
  • Function : Thiazole sulfonamides may target mammalian enzymes (e.g., kinases), whereas herbicidal sulfonamides disrupt plant-specific pathways.
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Application
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Triazine Herbicide (ALS inhibitor)

Inhibitors with Sulfonamide or Heterocyclic Moieties

Compounds like FIPI and NFOT () share sulfonamide or aromatic heterocycles but differ significantly in scaffold design :

  • FIPI : Features a benzimidazolone-piperidine core; targets phospholipase D.
  • NFOT : Contains a spirodecane-triazaspiro system; likely modulates GPCRs.
  • Key contrast : The target compound’s thiazole-sulfonamide hybrid lacks the bulky piperidine/spiro systems seen in these inhibitors, suggesting divergent target selectivity.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 3-fluorophenyl group may enhance metabolic stability compared to 4-methoxyphenyl analogs, as fluorine reduces oxidative metabolism .
  • Target Hypotheses : Thiazole sulfonamides are reported to inhibit kinases or carbonic anhydrases; the fluorine substitution could optimize binding to these enzymes .

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C19H22FN2O2S. The presence of the thiazole ring is particularly significant as it contributes to various biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has shown promise in several studies.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, benzothiazoles have been reported to exhibit fumigant activity against various pathogens such as Sclerotinia sclerotiorum and Ditylenchus destructor . The sulfonamide moiety in this compound may enhance its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Activity

Research has indicated that thiazole-based compounds can act as potent anticancer agents. For instance, analogs of benzothiazoles have shown cytotoxic effects against various tumor cell lines . The mechanism often involves the generation of reactive metabolites that induce apoptosis in cancer cells. Detailed studies on the specific pathways affected by this compound are ongoing.

The proposed mechanism of action for this compound involves the inhibition of key enzymes and interference with cellular processes. The thiazole ring can participate in electron transfer processes that may lead to the generation of reactive oxygen species (ROS), contributing to its biological effects.

Case Studies and Research Findings

StudyFindings
Dubey et al. (2006)Investigated the cytotoxic effects of benzothiazole derivatives on tumor cell lines; highlighted the role of metabolic activation in enhancing anticancer activity .
Proteomics AnalysisConducted on Bradyisia odoriphaga revealed that benzothiazoles alter protein expression related to stress responses and metabolic pathways .
Antimicrobial AssaysShowed that thiazole derivatives exhibit significant inhibition against bacterial strains; potential for development into novel antibiotics .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves sequential coupling and sulfonylation steps. For example:

  • Step 1 : Formation of the 3-fluorophenyl-thiazole core via Hantzsch thiazole synthesis, using 3-fluorobenzaldehyde and thiourea derivatives under acidic conditions .
  • Step 2 : Alkylation of the thiazole ethyl group, followed by sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide moiety .
Step Reagents/Conditions Key Challenges
Thiazole formation3-fluorobenzaldehyde, thiourea, HCl/EtOH (reflux)Competing side reactions (e.g., over-oxidation)
Sulfonylation2,4,6-trimethylbenzenesulfonyl chloride, Et₃N, DCM (0°C → RT)Steric hindrance from trimethyl groups

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 2,4,6-positions of the benzene ring) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between the thiazole and benzene rings). and highlight Acta Crystallographica studies using APEX2/SAINT software for structure refinement .
  • HRMS : Validates molecular weight (±2 ppm error) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Calculated via Molinspiration or SwissADME to assess membrane permeability. The sulfonamide group reduces LogP, while the fluorophenyl-thiazole increases it .

  • Metabolic stability : Cytochrome P450 interactions are modeled using docking software (e.g., AutoDock Vina). suggests the trifluoromethyl group in analogs enhances stability .

  • Table : Predicted ADME Properties

    Property Value Tool/Method
    LogP3.8SwissADME
    TPSA78 ŲMolinspiration
    CYP2D6 inhibitionHighGLIDE/Prime

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Orthogonal assays : Use both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays to confirm target engagement .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to identify SAR trends .
  • Meta-analysis : Review crystallographic data () to assess if conformational flexibility explains variable binding affinities .

Q. What strategies optimize selectivity against off-target proteins in pharmacological studies?

  • Covalent docking : Modify the sulfonamide group to form hydrogen bonds with unique residues in the target protein (e.g., ATP-binding pockets in kinases) .
  • Proteome-wide profiling : Use affinity chromatography coupled with MS to identify off-target binding .
  • Case Study : notes that thiadiazole derivatives exhibit selectivity via steric exclusion of bulkier off-targets .

Methodological Guidance for Experimental Design

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 48 hours. Monitor via HPLC:
    • Degradation products : Sulfonic acid derivatives form under alkaline conditions .
    • Kinetics : Pseudo-first-order rate constants calculated using MATLAB or Phoenix WinNonlin .

Q. What in vitro models best correlate with in vivo efficacy for CNS-targeted studies?

  • Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict passive diffusion. The compound’s moderate TPSA (78 Ų) suggests limited CNS penetration .
  • Microglial cell assays : highlights anti-inflammatory effects in BV-2 cells via NF-κB inhibition .

Data Interpretation and Validation

Q. How to validate binding interactions using isothermal titration calorimetry (ITC)?

  • Protocol : Titrate the compound into a protein solution (e.g., carbonic anhydrase) and measure enthalpy changes.
  • Key parameters : Kd (nM range expected for sulfonamides), stoichiometry (n=1 for single-site binding) .
  • Pitfalls : Endothermic signals may indicate entropically driven binding; confirm with SPR .

Q. What statistical methods address batch-to-batch variability in synthesis?

  • ANOVA : Compare yields/purity across 3+ batches.
  • PCA : Identify critical process parameters (e.g., reaction temperature, solvent purity) .

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